molecular formula C13H12FNO2S B14848444 Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate

Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate

Cat. No.: B14848444
M. Wt: 265.31 g/mol
InChI Key: VYURGLUJVAAWKO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluoro and Methyl Groups: The 3-fluoro-5-methyl-phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 3-fluoro-5-methylphenylboronic acid and a suitable halogenated thiazole derivative.

    Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenyl derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its interaction with specific molecular targets. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylphenylboronic acid: A similar compound with a boronic acid group instead of the thiazole ring.

    2-(3-Fluoro-5-methylphenyl)ethanamine: A related compound with an ethanamine group instead of the thiazole ring.

Uniqueness

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the thiazole ring and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-15-12(18-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3

InChI Key

VYURGLUJVAAWKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)C)F

Origin of Product

United States

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